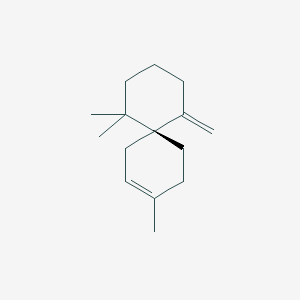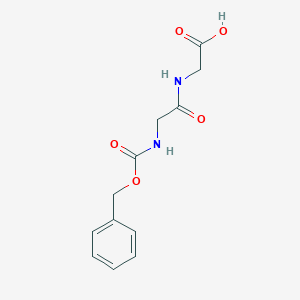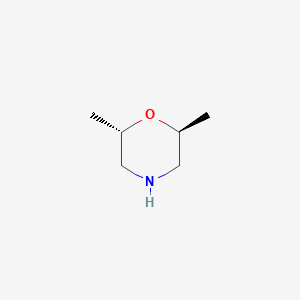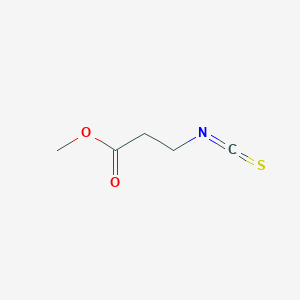
Methyl 3-isothiocyanatopropionate
概要
説明
Methyl 3-isothiocyanatopropionate is an organic compound with the molecular formula C5H7NO2S and a molecular weight of 145.18 g/mol . . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a propionate moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-isothiocyanatopropionate can be synthesized through a multi-step process involving the reaction of carbon disulfide with methyl aminopropionate salt in the presence of triethylamine and dichloromethane at 0-20°C . This is followed by the addition of p-toluenesulfonyl chloride at 0°C for 3 hours . The reaction conditions are crucial for obtaining a high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Methyl 3-isothiocyanatopropionate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Addition Reactions: The compound can participate in addition reactions with electrophiles, forming new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and electrophiles. Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions with amines yield thiourea derivatives, while addition reactions with electrophiles can produce various substituted isothiocyanates.
科学的研究の応用
Methyl 3-isothiocyanatopropionate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl 3-isothiocyanatopropionate involves its ability to interact with biological molecules through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of various biological pathways . The compound is known to activate the antioxidant response element (ARE)-mediated heme oxygenase-1 (HO-1) expression through the Nrf2/ARE signaling pathway .
類似化合物との比較
Methyl 3-isothiocyanatopropionate can be compared with other isothiocyanate-containing compounds, such as:
Phenethyl isothiocyanate: Known for its anticancer properties.
Sulforaphane: Found in cruciferous vegetables and studied for its chemopreventive effects.
Allyl isothiocyanate: Commonly found in mustard oil and known for its antimicrobial properties.
This compound is unique due to its specific structure, which allows for diverse chemical reactivity and potential biological activities .
特性
IUPAC Name |
methyl 3-isothiocyanatopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-8-5(7)2-3-6-4-9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIJIUDWAKBKSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172377 | |
| Record name | Methyl 3-isothiocyanatopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18967-35-6 | |
| Record name | Methyl 3-isothiocyanatopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-isothiocyanatopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-isothiocyanatopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
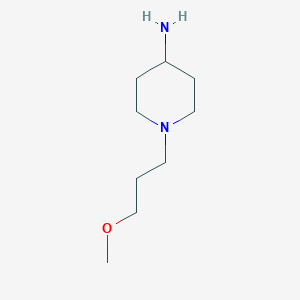
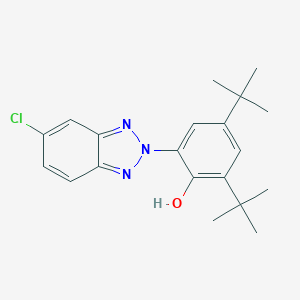
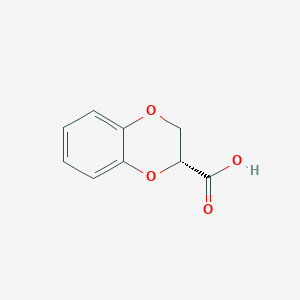
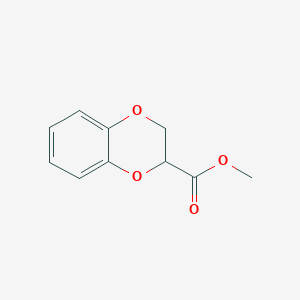
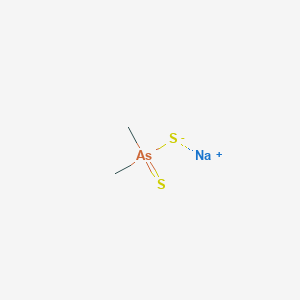
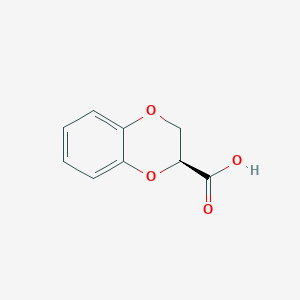
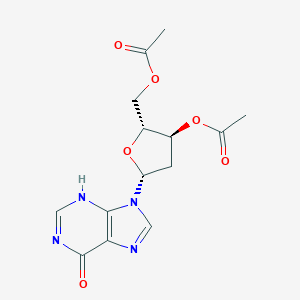
![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)
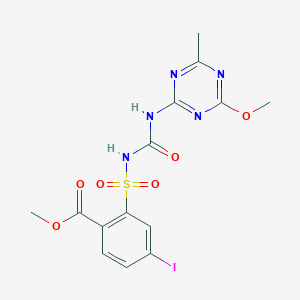
![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)
